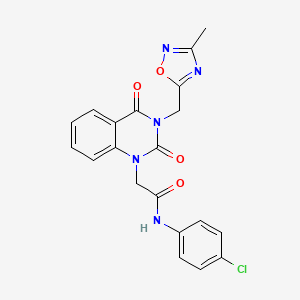
3-fluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-fluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide” is a chemical compound with potential implications in various fields of research. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
Imidazole shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms . The specific molecular structure of “3-fluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide” is not detailed in the available resources.Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . It shows a broad range of chemical and biological properties . Specific chemical reactions involving “3-fluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide” are not detailed in the available resources.Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties of “3-fluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide” are not detailed in the available resources.Applications De Recherche Scientifique
Synthesis and Biological Properties
Research on similar fluorinated compounds and imidazole derivatives has shown a broad range of synthesis methods and biological activities. For instance, the synthesis of trifluoromethylated 2-benzoyl-and 2-aminoimidazoles from ring rearrangement of 1,2,4-oxadiazole derivatives demonstrated innovative synthetic routes to introduce fluorine atoms into complex molecules, potentially enhancing their biological efficacy or modifying their physicochemical properties (Piccionello et al., 2008). Similarly, the study on the synthesis and cardiac electrophysiological activity of N-substituted-4-(1H-imidazol-1-yl)benzamides revealed that these compounds could act as selective class III agents, indicating their potential for developing new therapeutic agents for cardiac arrhythmias (Morgan et al., 1990).
Antimicrobial and Antitumor Activities
Fluorinated benzamides and imidazole derivatives have been investigated for their antimicrobial and antitumor activities. The study on microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine as promising antimicrobial analogs showcased the antimicrobial potential of these compounds, suggesting their usefulness in combating bacterial infections (Desai et al., 2013). Additionally, the exploration of antitumor benzothiazoles, including the synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles, provided evidence of their potent cytotoxicity in vitro, highlighting their potential in cancer research and therapy (Hutchinson et al., 2001).
Fluorescence and Imaging Applications
The design and synthesis of fluorine-18-labeled 5-HT1A antagonists for potential use in imaging studies emphasize the role of fluorinated compounds in developing diagnostic tools, particularly in neuroimaging and the study of neurological disorders (Lang et al., 1999). This research demonstrates the utility of fluorinated imidazole derivatives in creating radiolabeled compounds for positron emission tomography (PET) imaging.
Mécanisme D'action
Target of Action
The compound 3-fluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide is an imidazole derivative . Imidazole derivatives are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities It’s known that imidazole derivatives target a variety of enzymes and receptors, depending on their specific chemical structure .
Mode of Action
Imidazole derivatives generally interact with their targets by forming hydrogen bonds and aromatic interactions, due to the presence of nitrogen atoms and the aromatic ring in the imidazole moiety . These interactions can lead to the inhibition or activation of the target, resulting in the observed biological activity .
Biochemical Pathways
These could include pathways related to inflammation, tumor growth, bacterial and viral infections, and more .
Pharmacokinetics
Imidazole derivatives are generally known for their good solubility in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Based on the known activities of imidazole derivatives, the effects could include the inhibition of bacterial growth, reduction of inflammation, inhibition of tumor growth, and more .
Propriétés
IUPAC Name |
3-fluoro-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3OS/c19-15-8-4-7-14(11-15)17(23)20-9-10-24-18-21-12-16(22-18)13-5-2-1-3-6-13/h1-8,11-12H,9-10H2,(H,20,23)(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBFCTWKWVHBDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-chlorophenyl)ethyl]-4-(1,1-dioxothiazinan-2-yl)benzamide](/img/structure/B2372754.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)-2-pyridinamine](/img/structure/B2372755.png)

![2-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2372757.png)
![N-Methyl-N-[[1-[2-(methylamino)-2-oxoethyl]piperidin-4-yl]methyl]but-2-ynamide](/img/structure/B2372761.png)

![1-Isopropyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2372766.png)

![2-{4-[2-(4-bromoanilino)-2-oxoethyl]-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl}-N-(4-methylphenyl)acetamide](/img/structure/B2372771.png)
![3,4-dimethoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2372772.png)


